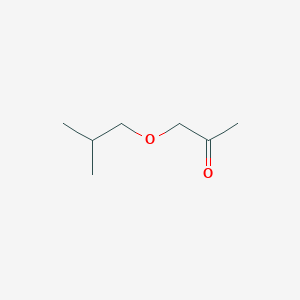![molecular formula C15H16N2 B14625163 N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline CAS No. 58758-12-6](/img/structure/B14625163.png)
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a dimethylamino group attached to a phenyl group, making it a tertiary amine. This compound is often used as a precursor in the synthesis of various dyes and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
The industrial production of this compound typically involves the same alkylation process, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency. The use of acid catalysts and controlled reaction environments ensures the consistent production of high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes such as crystal violet and malachite green.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline exerts its effects involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form stable complexes with metal ions, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A closely related compound with similar chemical properties and applications.
N,N-Dimethylphenethylamine: Another related compound used in different industrial and research applications.
Uniqueness
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various substitutions makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
58758-12-6 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h3-12H,1-2H3 |
InChI-Schlüssel |
AAHDVBIGFPFGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
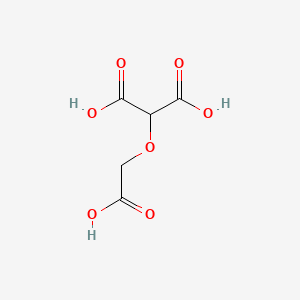

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
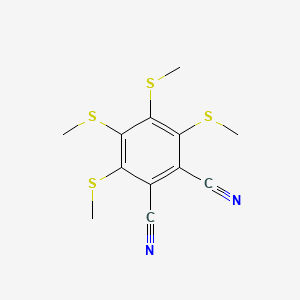
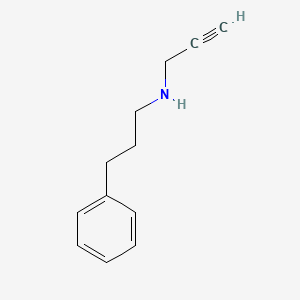
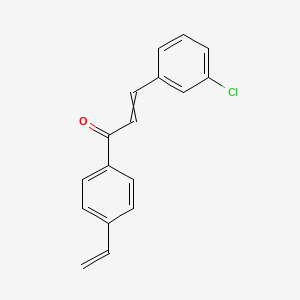
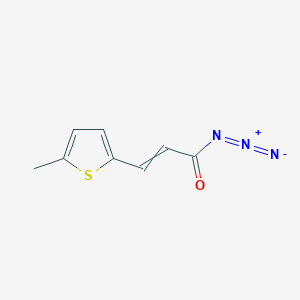
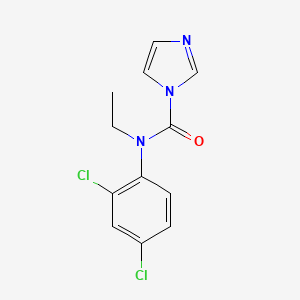
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
